molecular formula C16H16BrNOS B5230156 2-benzylsulfanyl-N-(4-bromophenyl)propanamide

2-benzylsulfanyl-N-(4-bromophenyl)propanamide

Cat. No.: B5230156
M. Wt: 350.3 g/mol
InChI Key: KUUICDIXVGLFJA-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(4-bromophenyl)propanamide is an organic compound with the molecular formula C16H16BrNOS. It is known for its unique chemical structure, which includes a benzylsulfanyl group and a bromophenyl group attached to a propanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(4-bromophenyl)propanamide typically involves the reaction of 4-bromoaniline with benzyl mercaptan in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the sulfur atom of benzyl mercaptan, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(4-bromophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzylsulfanyl-N-(4-bromophenyl)propanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylsulfanyl-N-(4-chlorophenyl)propanamide
  • 2-benzylsulfanyl-N-(4-fluorophenyl)propanamide
  • 2-benzylsulfanyl-N-(4-methylphenyl)propanamide

Uniqueness

2-benzylsulfanyl-N-(4-bromophenyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUICDIXVGLFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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